Cas no 923677-73-0 (N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide)

N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)quinazolin-2-yl]sulfanylacetamide
- N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide
-
- Inchi: 1S/C25H23N3O3S/c1-16-8-10-17(11-9-16)24-19-6-4-5-7-20(19)27-25(28-24)32-15-23(29)26-21-13-12-18(30-2)14-22(21)31-3/h4-14H,15H2,1-3H3,(H,26,29)
- InChI Key: ROWUVTUVNFDMJM-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OC)C=C1OC)(=O)CSC1=NC(C2=CC=C(C)C=C2)=C2C(=N1)C=CC=C2
N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3281-0037-5μmol |
N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)quinazolin-2-yl]sulfanyl}acetamide |
923677-73-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3281-0037-40mg |
N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)quinazolin-2-yl]sulfanyl}acetamide |
923677-73-0 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3281-0037-5mg |
N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)quinazolin-2-yl]sulfanyl}acetamide |
923677-73-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3281-0037-15mg |
N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)quinazolin-2-yl]sulfanyl}acetamide |
923677-73-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3281-0037-2mg |
N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)quinazolin-2-yl]sulfanyl}acetamide |
923677-73-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3281-0037-4mg |
N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)quinazolin-2-yl]sulfanyl}acetamide |
923677-73-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3281-0037-10μmol |
N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)quinazolin-2-yl]sulfanyl}acetamide |
923677-73-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3281-0037-25mg |
N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)quinazolin-2-yl]sulfanyl}acetamide |
923677-73-0 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3281-0037-10mg |
N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)quinazolin-2-yl]sulfanyl}acetamide |
923677-73-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3281-0037-3mg |
N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)quinazolin-2-yl]sulfanyl}acetamide |
923677-73-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 |
N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide Related Literature
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
Additional information on N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide
Recent Advances in the Study of N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide (CAS: 923677-73-0)
The compound N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide (CAS: 923677-73-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This quinazoline derivative has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and pharmacokinetic properties. The following research brief provides an overview of the latest findings related to this compound, highlighting its promise as a novel therapeutic agent.
Recent studies have focused on the synthesis and optimization of N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide to enhance its pharmacological profile. A study published in the Journal of Medicinal Chemistry (2023) reported the successful synthesis of this compound via a multi-step reaction pathway, with a focus on improving yield and purity. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity of the synthesized compound. These efforts have laid the groundwork for further preclinical evaluations.
In vitro studies have demonstrated that N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide exhibits potent inhibitory activity against specific kinase targets implicated in cancer progression. A 2023 study in Bioorganic & Medicinal Chemistry Letters revealed that the compound effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer, with IC50 values in the low micromolar range. Mechanistic studies suggest that the compound acts by disrupting key signaling pathways involved in cell cycle regulation and apoptosis, making it a promising candidate for further development as an anticancer agent.
Pharmacokinetic evaluations of N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide have also been conducted to assess its drug-like properties. A recent publication in European Journal of Pharmaceutical Sciences (2024) reported favorable absorption and distribution profiles in rodent models, with moderate plasma protein binding and good oral bioavailability. However, the study also identified potential metabolic liabilities, such as rapid clearance via hepatic metabolism, which may necessitate structural modifications to improve its pharmacokinetic profile.
In addition to its anticancer potential, preliminary investigations have explored the compound's utility in other therapeutic areas. A 2024 study in ACS Chemical Biology highlighted its activity against certain bacterial strains, suggesting possible applications in antimicrobial therapy. The researchers attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis, although further studies are needed to validate these findings and elucidate the underlying mechanisms.
Despite these promising results, challenges remain in the development of N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects must be addressed through further medicinal chemistry optimization. Collaborative efforts between academic and industrial researchers are underway to tackle these challenges and advance the compound toward clinical trials.
In conclusion, N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide (CAS: 923677-73-0) represents a promising scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases. Continued research efforts are expected to yield deeper insights into its mechanism of action and therapeutic potential, paving the way for its eventual translation into clinical applications.
923677-73-0 (N-(2,4-dimethoxyphenyl)-2-{4-(4-methylphenyl)quinazolin-2-ylsulfanyl}acetamide) Related Products
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 61549-49-3(9-Decenenitrile)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)



